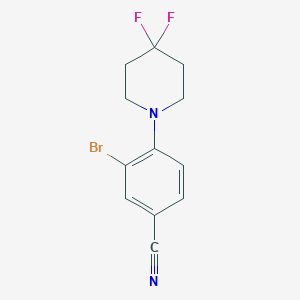

3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF2N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQZYJHBTLXSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution and Nucleophilic Aromatic Substitution (SNAr)

Method Overview:

This approach involves the initial synthesis of a suitably functionalized aromatic nitrile, followed by selective halogenation and nucleophilic substitution to introduce the piperidinyl group.

- Preparation of the aromatic nitrile precursor: Typically, a phenyl ring bearing a nitrile group is prepared via a Sandmeyer reaction or nucleophilic aromatic substitution, starting from an aniline derivative.

- Bromination: Electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces the bromine atom at the desired position on the aromatic ring.

- Introduction of the difluoropiperidine: The nucleophilic amino group of the piperidine derivative reacts with the aromatic ring via SNAr, facilitated by electron-withdrawing groups such as nitrile and bromine, which activate the ring towards nucleophilic attack.

- The patent CN118475583A describes a method where halogenation occurs on a substituted aromatic ring, followed by nucleophilic substitution with a piperidine derivative, under conditions favoring SNAr reactions (e.g., polar aprotic solvents like DMF or DMSO).

Stepwise Synthesis via Intermediates

Method Overview:

This method involves synthesizing key intermediates, such as 4-bromo-2-nitrobenzonitrile, followed by reduction and subsequent substitution steps.

- Synthesis of 4-bromo-2-nitrobenzonitrile: Starting from 4-bromobenzonitrile, nitration introduces the nitro group ortho to the nitrile.

- Reduction of Nitro Group: Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group, yielding 4-bromo-2-aminobenzonitrile.

- Coupling with Difluoropiperidine: The amino group reacts with a suitable electrophilic derivative of difluoropiperidine, such as a halogenated or activated form, under basic conditions to form the target compound.

- Patent literature suggests the use of standard N-alkylation and amidation reactions to attach heterocyclic amines to aromatic nitriles, with reaction conditions optimized to prevent side reactions.

Cyclization and Functional Group Transformations

Method Overview:

This approach involves cyclization reactions to form the piperidine ring, followed by substitution reactions to install the bromine and nitrile functionalities.

- Formation of the piperidine ring: Cyclization of suitable hydrazine or amino precursors, often via dehydration or condensation reactions, yields the piperidine core.

- Introduction of the difluorinated substituents: Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or similar agents are used to introduce fluorine atoms at specific positions.

- Attachment to the aromatic core: The piperidine derivative reacts with a halogenated aromatic nitrile under basic or catalytic conditions to afford the final compound.

- Patent EP1481977N discusses cyclization strategies involving hydrazine derivatives and subsequent fluorination, which can be adapted for the synthesis of the target molecule.

Data Table Summarizing Preparation Methods

Notes on Practical Considerations

- Reaction Conditions: Elevated temperatures, inert atmospheres, and anhydrous solvents are often necessary to optimize yields.

- Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify intermediates and final products.

- Safety: Handling of halogenating agents, fluorinating reagents, and reactive intermediates requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The benzonitrile moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Stille coupling, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

The compound has been investigated for its role as a modulator of specific biological pathways. Notably, it is considered for its potential to act as an antagonist at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. Orexin receptor antagonists may be beneficial in treating conditions such as obesity, sleep disorders, and certain cardiovascular issues .

Targeting TRPC6 Channels

Research indicates that 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile may inhibit TRPC6 (transient receptor potential channel 6) activity. This inhibition could have therapeutic implications for conditions like cardiac hypertrophy and other diseases linked to TRPC6 dysregulation.

Inflammatory and Immune Disorders

IRAK4 Inhibition

The compound has also been explored as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Inhibitors of IRAK4 have potential applications in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders . The modulation of IRAK4 activity could lead to reduced inflammation and improved outcomes in these conditions.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the introduction of the bromine atom and the difluoropiperidine moiety. Advanced synthetic techniques such as microwave-assisted synthesis or continuous flow chemistry can enhance yield and purity.

Table 1: Summary of Biological Activities

| Activity | Target | Potential Application |

|---|---|---|

| Orexin Receptor Antagonism | Orexin Receptors | Treatment of obesity, sleep disorders |

| TRPC6 Inhibition | TRPC6 Channel | Cardiac hypertrophy treatment |

| IRAK4 Inhibition | IRAK4 Enzyme | Rheumatoid arthritis, inflammatory diseases |

Case Study: Orexin Receptor Antagonism

A study investigating the effects of orexin receptor antagonists demonstrated significant weight loss in animal models treated with compounds similar to this compound. These findings suggest that targeting orexin receptors can effectively modulate appetite and energy expenditure.

Case Study: IRAK4 Inhibition

In vitro studies on IRAK4 inhibitors revealed a marked reduction in pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). Compounds structurally related to this compound showed promise in attenuating inflammatory responses associated with chronic diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidine group can enhance the compound’s binding affinity and selectivity, while the bromine atom may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogs (Table 1):

Table 1 : Key structural and physicochemical differences among analogs.

Commercial Availability

- 4-Bromo-2-(trifluoromethyl)benzonitrile is sold by Kanto Reagents at >95% purity (¥4,800/g), while the target compound is likely a specialty chemical requiring custom synthesis .

- 3-Bromo-4-(hydroxymethyl)benzonitrile is listed in chemical catalogs (CAS 90110-98-8) but lacks widespread commercial availability .

Biological Activity

3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This compound, with the molecular formula C12H11BrF2N2 and a molecular weight of 301.13 g/mol, features a bromine atom and a difluoropiperidine moiety that contribute to its unique biological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 301.13 g/mol |

| CAS Number | 1707374-02-4 |

| Chemical Formula | C12H11BrF2N2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoropiperidine ring enhances binding affinity to specific receptors and enzymes, potentially modulating their activity. This compound may act through several mechanisms:

- Enzyme Inhibition : It may inhibit certain kinases or enzymes involved in cellular signaling pathways.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic effects in neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by disrupting bacterial cell envelope integrity.

Antiviral Activity

Research indicates that compounds similar to this compound have been explored for their antiviral properties. A study focusing on selective inhibitors for dengue virus (DENV) demonstrated that certain benzonitrile derivatives could inhibit host kinases critical for viral replication . Although specific data on the antiviral efficacy of this compound is limited, its structural analogs show promise in this area.

Antibacterial Efficacy

A recent investigation into related benzonitrile compounds revealed broad-spectrum antibacterial activity against enteric pathogens. These compounds induce stress on bacterial cell envelopes, leading to cell death through the disruption of the proton motive force (PMF) . While direct studies on this compound are scarce, the structural similarities suggest potential antibacterial applications.

Case Study 1: Antiviral Screening

In a screening study for antiviral agents against DENV, researchers identified several benzonitrile derivatives that exhibited significant inhibition of viral replication in vitro. The mechanism was linked to the modulation of host cellular pathways critical for viral entry and replication . This suggests that this compound could be further investigated for similar antiviral properties.

Case Study 2: Antibacterial Activity

Another study examined the antibacterial effects of a related compound (IITR00210), which demonstrated effective killing of enteric bacteria through mechanisms involving envelope stress . While not directly tested on this compound, these findings highlight the potential for similar compounds to act as effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile?

- Methodological Answer : A multi-step synthesis is typically required. The bromo-substituted benzonitrile core can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, coupling 3-bromo-4-fluorobenzonitrile (see structural analogs in (#)) with 4,4-difluoropiperidine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) may introduce the piperidine moiety. Solvent selection (e.g., toluene or DMF) and temperature optimization (80–120°C) are critical for yield improvement. Precedents for similar bromo-fluorobenzonitrile derivatives are documented in PubChem workflows (#).

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer :

- NMR : and NMR are essential to verify the difluoropiperidine group’s electronic environment and bromine’s deshielding effects.

- IR Spectroscopy : The nitrile stretch (~2220–2240 cm) and C-F vibrations (1000–1300 cm) provide functional group confirmation (see IR data for 3-bromo-4-fluorobenzonitrile in (#)).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern due to bromine (/).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients (#).

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile group. Stability tests under inert atmospheres (N) at –20°C are recommended to prevent degradation. For analogs like 4-bromobenzonitrile, accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation (#).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomeric byproducts during piperidine coupling?

- Methodological Answer :

- Catalyst Screening : Test Pd/Pd catalysts (e.g., Pd(OAc), Pd(dba)) with ligands (BINAP, DavePhos) to enhance regioselectivity.

- Solvent Effects : Non-polar solvents (toluene) may favor SNAr pathways, while polar solvents (DMSO) could stabilize transition states for coupling.

- Kinetic Analysis : Monitor reaction progress via in situ NMR to identify intermediates and adjust stoichiometry (#).

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the electronic effects of the bromine and difluoropiperidine groups. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding catalyst selection. PubChem’s computed InChIKey data for similar compounds provides benchmarking (#).

Q. How can regioisomeric impurities be quantified and resolved during synthesis?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with electrospray ionization (ESI+) to separate impurities. Calibration curves for brominated byproducts (e.g., 4-bromo isomers) ensure accurate quantification.

- Crystallization : Recrystallization from ethanol/water mixtures exploits solubility differences between isomers (#).

Q. What mechanistic insights explain the role of fluorine atoms in modulating biological activity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and influences lipophilicity (logP). Comparative studies with non-fluorinated analogs (e.g., 4-piperidin-1-yl derivatives) using in vitro CYP450 assays quantify metabolic resistance. Molecular docking (AutoDock Vina) into target receptors (e.g., kinases) identifies fluorine’s role in binding interactions (#).

Q. How can isotope-labeled analogs (e.g., ) be synthesized for pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.